molecular formula C18H16ClN3O4S B2439323 N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034509-58-3

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2439323
CAS No.: 2034509-58-3
M. Wt: 405.85
InChI Key: MMGWHWLKADOPMA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for several B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various hematologic malignancies.

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Research into N-substituted imidazolylbenzamides has revealed compounds with significant potency in vitro, comparable to known selective class III agents undergoing clinical trials. These compounds, including those with the 1H-imidazol-1-yl moiety, show potential as electrophysiological agents in treating arrhythmias (Morgan et al., 1990).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties without significant antisecretory activity. This indicates potential applications in developing treatments for ulcerative conditions (Starrett et al., 1989).

Novel Fluorophores

  • N-2-Aryl-1,2,3-Triazoles have been identified as a novel class of blue emitting fluorophores, synthesized from specific phenol and amino substituted naphthylsulphonic acids. These compounds, exhibiting absorption in the near-visible to visible regions and emitting in the blue and green regions, highlight potential applications in developing new fluorescent materials (Padalkar et al., 2015).

Capillary Electrophoresis of Pharmaceuticals

  • Nonaqueous capillary electrophoresis studies, including those of imatinib mesylate and related substances, showcase the technique's utility in the quality control of pharmaceutical compounds. This highlights an application in ensuring the purity and efficacy of medications (Ye et al., 2012).

Serotonin Receptor Agonists

  • Benzamide derivatives have been synthesized and evaluated as serotonin 4 receptor agonists, indicating potential applications in treating gastrointestinal motility disorders. This research contributes to the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGWHWLKADOPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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